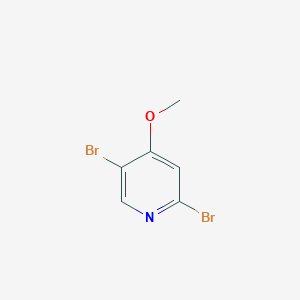

2,5-Dibromo-4-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromo-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDWOEGZGVBCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Dibromo-4-methoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2,5-Dibromo-4-methoxypyridine (CAS No. 1211520-71-6) is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in modern organic synthesis.[1][2][3] Its structural arrangement, featuring an electron-deficient pyridine core, a moderately activating methoxy group, and two strategically positioned bromine atoms, imparts a unique reactivity profile. This makes it a highly sought-after building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[4][5][6] The bromine atoms at the C2 and C5 positions serve as versatile synthetic handles, amenable to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and application in advanced organic synthesis.

Part 1: Core Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. These properties dictate its solubility, stability, and the conditions required for its effective use.

Physicochemical Data

A summary of the key physicochemical data for this compound is presented in the table below. While empirical data for properties such as melting and boiling points are not widely published, computational predictions and data from suppliers provide valuable insights.

| Property | Value | Source(s) |

| CAS Number | 1211520-71-6 | [1][2][3][7] |

| Molecular Formula | C₆H₅Br₂NO | [1][2][3] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| Purity | ≥97% | [1] |

| Appearance | Not specified (Expected to be a solid) | - |

| Boiling Point | No data available | [2] |

| Storage | 2-8°C, under inert atmosphere | [1][2] |

| SMILES | COC1=CC(Br)=NC=C1Br | [1][3] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [1] |

| LogP (calculated) | 2.6152 | [1] |

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, a theoretical analysis based on its structure provides expected outcomes.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C3 and C6 positions. The proton at C6 will likely appear more downfield due to the inductive effect of the adjacent nitrogen atom. A sharp singlet would also be observed in the upfield region (around 3.8-4.0 ppm) corresponding to the three protons of the methoxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals. The carbon atoms attached to the bromine atoms (C2 and C5) and the carbon attached to the methoxy group (C4) would be readily identifiable. The carbon of the methoxy group itself would appear significantly upfield.

-

MS (Mass Spectrometry): Mass spectrometry would show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster. The molecular ion peak [M]⁺ would be observed around m/z 265, 267, and 269.

-

IR (Infrared Spectroscopy): The IR spectrum would feature characteristic C-O stretching vibrations for the methoxy ether group, C=N and C=C stretching vibrations from the pyridine ring, and C-Br stretching in the fingerprint region.

Part 2: Synthesis and Safe Handling

Synthesis Protocol

The synthesis of this compound has been reported via nucleophilic aromatic substitution. A key method involves the treatment of a precursor like 2,3,5-tribromo-4-methoxypyridine with sodium methoxide in the presence of a copper(I) iodide catalyst.

Step-by-Step Synthesis:

-

Reaction Setup: A mixture of the starting tribromo-methoxypyridine, copper(I) iodide (CuI, ~10 mol%), and sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux and maintained overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After cooling, a saturated sodium bicarbonate solution is added to quench the reaction. The mixture is then filtered through a pad of Celite to remove insoluble copper salts.

-

Extraction: The aqueous filtrate is extracted multiple times with a suitable organic solvent, such as dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Causality Insight: The use of CuI as a catalyst is crucial in this nucleophilic substitution. Copper(I) salts are known to facilitate such reactions on electron-deficient aromatic rings, likely by coordinating to the pyridine nitrogen and/or the bromine leaving group, thereby lowering the activation energy for the substitution process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for structurally related compounds like dibromo-methylpyridines indicate that it should be handled with care.[7] It is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][2] Recommended storage is at 2-8°C under an inert atmosphere to maintain product quality.[1][2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily defined by the reactivity of its two C-Br bonds. The pyridine ring is electron-deficient, which activates the C-Br bonds towards oxidative addition in palladium-catalyzed cycles.

Regioselectivity in Cross-Coupling Reactions

The two bromine atoms are in chemically distinct environments, which allows for potential regioselective reactions. The C2-Br bond is ortho to the ring nitrogen, while the C5-Br bond is meta. In many palladium-catalyzed reactions, the C2 position of a pyridine ring is more reactive towards oxidative addition than other positions.[8] This differential reactivity can be exploited to perform sequential functionalization, first at the C2 position under milder conditions, followed by reaction at the C5 position under more forcing conditions.

Core Applications in Cross-Coupling Chemistry

This molecule is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions that are foundational to modern drug discovery.[4][5][6][9]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters. This is one of the most widely used methods to introduce aryl, heteroaryl, or alkyl groups.[10][11]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, enabling the synthesis of complex aminopyridines.

-

Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes, a key reaction for building rigid molecular scaffolds.

-

Heck Coupling: Formation of C-C bonds by coupling with alkenes.

These reactions allow medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[12]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1211520-71-6|this compound|BLD Pharm [bldpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2,5-Dibromo-4-methoxypyridine for Advanced Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate this compound. We will delve into its chemical identity, plausible synthetic routes, key applications in modern organic synthesis, and essential safety protocols. This document is designed to provide not just data, but also the scientific context and rationale behind the use of this versatile heterocyclic building block.

This compound is a halogenated pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of two bromine atoms and a methoxy group offers multiple avenues for synthetic diversification.[1] The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3]

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1211520-71-6 | [4][5][6][7] |

| Molecular Formula | C₆H₅Br₂NO | [4][5][8] |

| Molecular Weight | 266.92 g/mol | [4][7] |

| IUPAC Name | This compound | - |

| SMILES | COC1=CC(Br)=NC=C1Br | [4] |

| Purity (Typical) | ≥97% | [4][7] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | Inferred from the analogous compound 2,5-Dibromo-4-methylpyridine.[9][10] |

| Solubility | Soluble in DMSO, THF, Dichloromethane; Slightly soluble in ethanol; Insoluble in water. | Based on solubility data for 2,5-Dibromo-4-methylpyridine, expected to be similar.[9] |

| Storage | Store at 2-8°C under a dry, inert atmosphere (e.g., Nitrogen). | Recommended for long-term stability and to prevent degradation.[4] |

| Calculated LogP | 2.6152 | [4] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [4] |

Proposed Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound was not found in the initial search, a logical synthetic route can be proposed based on established methodologies for analogous pyridine systems. A plausible approach begins with a commercially available starting material, such as 4-methoxypyridine, and proceeds through a directed bromination.

The causality for this proposed pathway is rooted in the principles of electrophilic aromatic substitution on pyridine rings. The pyridine nitrogen is deactivating, making direct electrophilic substitution challenging. However, the methoxy group at the 4-position is an activating group, directing electrophiles to the ortho positions (3 and 5). A subsequent, more forceful bromination can then occur at the less-activated 2-position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a conceptual outline based on standard procedures for pyridine functionalization.[3][11] It must be optimized and validated under appropriate laboratory conditions.

Step 1: Initial Bromination of 4-Methoxypyridine

-

To a solution of 4-methoxypyridine (1.0 eq) in a suitable solvent like acetic acid, slowly add N-Bromosuccinimide (NBS) (2.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-Dibromo-4-methoxypyridine.

Step 2: Directed Lithiation and Final Bromination

-

Dissolve the crude 3,5-Dibromo-4-methoxypyridine (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert nitrogen atmosphere.

-

Slowly add a solution of n-Butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78°C. The n-BuLi will selectively deprotonate the 2-position.

-

Stir the resulting solution for 1-2 hours at -78°C.

-

Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in THF dropwise to act as the bromine source.[11]

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate primarily due to its utility in palladium-catalyzed cross-coupling reactions.[12] The differential reactivity of the bromine atoms (the 2-position being more reactive than the 5-position in many coupling reactions) allows for sequential, site-selective functionalization. This is a critical advantage for building molecular complexity in a controlled manner.[2]

This building block is instrumental in synthesizing molecules with potential therapeutic applications, including antiviral, antitumor, and anti-inflammatory agents.[12][13] For instance, substituted pyridines are core components of many kinase inhibitors, which are crucial in oncology and immunology research.[1] The synthesis of pyridinylimidazole-based p38 MAP kinase inhibitors often relies on brominated pyridine precursors.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. aablocks.com [aablocks.com]

- 6. 1211520-71-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2,5-Dibromo-4-methoxy-pyridine|1211520-71-6-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to 2,5-Dibromo-4-methoxypyridine: Structure, Synthesis, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,5-Dibromo-4-methoxypyridine (CAS No. 1211520-71-6), a halogenated pyridine derivative of significant interest in synthetic chemistry. The document elucidates the compound's molecular structure through a review of its physicochemical and spectroscopic properties. Furthermore, it details a robust synthesis protocol, explores its chemical reactivity, and discusses its applications as a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to serve as a comprehensive resource for scientists leveraging this compound in advanced chemical synthesis and drug discovery programs.

Introduction: The Strategic Utility of a Dihalogenated Pyridine Building Block

In the landscape of modern organic synthesis, halogenated heterocycles are indispensable tools. Their utility stems from the reactivity of the carbon-halogen bond, which provides a handle for a multitude of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This compound has emerged as a particularly valuable intermediate.[1][2][3][4][5] Its structure, featuring two bromine atoms at positions amenable to selective functionalization and an electron-donating methoxy group, allows for the strategic and controlled construction of complex molecular architectures.[1][4]

This guide offers a detailed examination of this compound, moving from its fundamental molecular characteristics to its practical application in synthesis. The causality behind experimental choices, from spectroscopic analysis to reaction conditions, is explained to provide a deeper understanding for researchers aiming to incorporate this versatile building block into their synthetic workflows.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and physical characteristics. A comprehensive understanding of its structure is paramount for its effective application.

Core Structural and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative baseline for laboratory use.

| Property | Value | Source |

| CAS Number | 1211520-71-6 | ChemScene[6], AA Blocks[7] |

| Molecular Formula | C₆H₅Br₂NO | ChemScene[6], AA Blocks[7] |

| Molecular Weight | 266.92 g/mol | ChemScene[6] |

| Appearance | White to off-white crystalline powder | Generic Supplier Data |

| Purity | ≥97% | ChemScene[6] |

| SMILES | COC1=CC(Br)=NC=C1Br | ChemScene[6] |

Structural Visualization

The diagram below illustrates the molecular structure of this compound, highlighting the key functional groups and their positions on the pyridine ring. The strategic placement of the two bromine atoms at C2 and C5, ortho and meta to the nitrogen respectively, offers differential reactivity for sequential functionalization.

Spectroscopic Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The methoxy group will present as a sharp singlet, typically around 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to the bromine atoms (C2 and C5) will be significantly downfield. The methoxy carbon will appear as a signal around 55-60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-Br stretching, C-N stretching within the aromatic ring, C-O stretching of the methoxy ether, and C-H stretching from the aromatic ring and the methyl group.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

The combination of these techniques provides a robust method for verifying the identity and purity of this compound after synthesis.

Synthesis and Experimental Protocol

The synthesis of substituted pyridines often involves multi-step sequences. A common strategy for producing compounds like this compound involves the initial synthesis of a substituted pyridine followed by halogenation. For instance, a plausible route could involve the nucleophilic substitution of a suitable precursor like 2,5-dibromo-4-chloropyridine with sodium methoxide.

General Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis and purification of this compound, emphasizing the key stages from reaction to final product validation.

Sources

Navigating the Spectroscopic Landscape of 2,5-Dibromo-4-methoxypyridine: A Technical Guide for Researchers

Introduction: 2,5-Dibromo-4-methoxypyridine, a halogenated pyridine derivative, presents itself as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique electronic and steric properties, conferred by the two bromine atoms and the methoxy group on the pyridine scaffold, make it a valuable intermediate for introducing specific functionalities. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering insights for its unambiguous identification, characterization, and utilization in research and development. While direct, publicly available experimental spectra for this specific compound are limited, this guide will leverage data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis. Furthermore, it will outline the requisite experimental protocols for acquiring and interpreting the spectroscopic data, ensuring scientific rigor and self-validation.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of this compound dictates its expected spectroscopic signatures. The pyridine ring, an aromatic heterocycle, will exhibit characteristic signals in NMR, IR, and mass spectrometry, which are further influenced by the substituents.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-6 |

| ~7.1 | s | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

Interpretation and Causality:

The two aromatic protons on the pyridine ring are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling. The proton at the C-6 position is anticipated to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom and the bromine atom at C-5. The proton at C-3 will be influenced by the electron-donating methoxy group at C-4, shifting it slightly upfield compared to the C-6 proton. The methoxy protons will appear as a characteristic sharp singlet in the upfield region.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 |

| ~150 | C-2 |

| ~145 | C-6 |

| ~120 | C-5 |

| ~110 | C-3 |

| ~56 | -OCH₃ |

Interpretation and Causality:

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom attached to the oxygen of the methoxy group (C-4) will be the most downfield-shifted. The carbon atoms attached to the electronegative nitrogen and bromine atoms (C-2, C-5, and C-6) will also exhibit significant downfield shifts. The carbon of the methoxy group will appear in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H aromatic stretching |

| 2950-2850 | Medium | C-H aliphatic stretching (-OCH₃) |

| 1600-1450 | Strong | C=C and C=N aromatic ring stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretching |

| 1050-1000 | Strong | Symmetric C-O-C stretching |

| 800-600 | Strong | C-Br stretching |

Interpretation and Causality:

The IR spectrum will provide valuable information about the functional groups present in the molecule. The characteristic aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methoxy group will appear around 2950-2850 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring's C=C and C=N stretching vibrations. The prominent C-O-C stretching bands from the methoxy group and the C-Br stretching vibrations will also be key diagnostic features.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

-

[M]⁺: m/z ≈ 265 (with ⁷⁹Br, ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 267 (with ⁷⁹Br, ⁸¹Br)

-

[M+4]⁺: m/z ≈ 269 (with ⁸¹Br, ⁸¹Br)

Fragmentation Pattern:

The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Subsequent loss of the bromine atoms will also be observed.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocols for Spectroscopic Analysis

For researchers aiming to acquire experimental data for this compound, the following protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-350).

Caption: A typical workflow for the spectroscopic analysis of this compound.

Conclusion

References

- Note: As no direct experimental data was found in the provided search results, a formal reference list with URLs cannot be generated.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromo-4-methoxypyridine

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dibromo-4-methoxypyridine (CAS 1211520-71-6). In the absence of publicly available experimental spectra within peer-reviewed literature at the time of this writing, this document leverages fundamental principles of NMR spectroscopy and established substituent effects in heterocyclic systems to present a detailed theoretical prediction of the spectrum. Furthermore, it outlines a definitive, field-proven experimental workflow for the acquisition and validation of the ¹H NMR spectrum. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to predict, acquire, and interpret the NMR data for this and structurally related compounds, ensuring high standards of scientific integrity and structural verification.

Part 1: Molecular Structure Analysis & Theoretical ¹H NMR Prediction

A rigorous analysis of a molecule's ¹H NMR spectrum begins with a thorough understanding of its electronic structure. The substitution pattern on the pyridine ring in this compound creates a distinct electronic environment for each of its protons, which governs their respective chemical shifts and multiplicities.

Molecular Structure and Proton Environments

The structure of this compound contains three distinct sets of protons: two aromatic protons on the pyridine ring and the protons of the methoxy group.

Figure 2: Experimental workflow for preparing a high-quality NMR sample.

Causality Behind Key Steps:

-

Step 1 (Dissolution in Vial): Dissolving the sample in a separate vial before transferring it to the narrow NMR tube ensures complete solubilization, which can be difficult to achieve and verify within the tube itself.[1]

-

Step 4 (Filtration): Filtering the sample is a critical, non-negotiable step. It removes any particulate matter (dust, fibers, undissolved solid) that can severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.[2]

Data Acquisition Protocol

-

Instrument Insertion: Insert the sample into the spectrometer's autosampler or manual probe.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Standard 1D ¹H Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the TMS reference, are captured.

-

Number of Scans: 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons between scans, ensuring accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. Set the integral of the methoxy singlet to 3.00 to serve as the internal reference for other proton counts.

-

Part 3: Guide to Spectral Interpretation and Validation

The acquired spectrum should be analyzed by comparing it against the theoretical predictions.

-

Chemical Shift Analysis: Verify that two singlets appear in the aromatic region and one singlet appears in the upfield region (~4.0 ppm). The downfield aromatic singlet should correspond to H-6, and the upfield one to H-3.

-

Integration Analysis: The key validation check is the integration ratio. The ratio of the integrals for the three signals (from downfield to upfield) should be approximately 1:1:3 . This confirms the presence of two unique aromatic protons and one methoxy group.

-

Multiplicity Analysis: The observation of sharp singlets for both H-3 and H-6 would confirm the absence of significant proton-proton coupling, as predicted.

-

Advanced Validation (Optional): For unequivocal structural proof, two-dimensional (2D) NMR experiments can be employed. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show a correlation between the methoxy protons (~4.0 ppm) and the carbon at C-4, as well as correlations from H-3 and H-6 to their respective and neighboring carbons, providing a complete and unambiguous map of the molecular scaffold.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, characterized by three distinct singlets with an integration ratio of 1:1:3. The downfield singlet (δ ~8.2-8.4 ppm) is assigned to the H-6 proton, deshielded by the adjacent nitrogen and bromine. The upfield aromatic singlet (δ ~7.0-7.2 ppm) corresponds to the H-3 proton, which is strongly shielded by the ortho-methoxy group. The methoxy protons themselves are expected at δ ~3.9-4.1 ppm. Adherence to the detailed experimental protocol provided in this guide will ensure the acquisition of a high-fidelity spectrum, allowing for confident validation of these predictions and unambiguous confirmation of the compound's structure.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Massachusetts Institute of Technology (MIT) OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

University of Durham. How to make an NMR sample. [Link]

-

Frontier, A. J., University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,5-Dibromo-4-methoxypyridine

Introduction

2,5-Dibromo-4-methoxypyridine is a halogenated and oxygenated pyridine derivative of significant interest in synthetic organic chemistry. Its utility as a versatile building block in the development of novel pharmaceutical and agrochemical compounds necessitates robust and unequivocal methods for its structural characterization. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of this molecule. This in-depth technical guide provides a comprehensive overview of the ¹³C NMR analysis of this compound, intended for researchers, scientists, and drug development professionals. This guide will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for data acquisition, and offer insights into spectral interpretation.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum of this compound are governed by the electronic environment of each carbon atom. The pyridine ring itself, being an aromatic heterocycle, exhibits characteristic chemical shifts. The introduction of substituents—two bromine atoms and a methoxy group—induces significant changes in these shifts through a combination of inductive and resonance effects.

A systematic prediction of the ¹³C NMR spectrum can be achieved by starting with the known chemical shifts of pyridine and applying substituent chemical shift (SCS) effects. The ¹³C NMR chemical shifts for pyridine in deuterochloroform (CDCl₃) are approximately: C2/C6 at δ 149.6 ppm, C3/C5 at δ 123.7 ppm, and C4 at δ 135.9 ppm.[1][2]

The influence of the bromo and methoxy substituents can be dissected as follows:

-

Bromine Substituents: Bromine is an electronegative atom that exerts a deshielding inductive effect (-I) on adjacent carbons. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a shielding effect (+M), particularly at the ortho and para positions. For pyridine, the overall effect of a bromine substituent is a combination of these competing factors.

-

Methoxy Substituent: The methoxy group is a strong electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I). This results in significant shielding (upfield shift) of the ortho and para carbons and a deshielding (downfield shift) of the ipso-carbon.

By considering these effects, we can anticipate the chemical shifts for each carbon in this compound.

Predicted ¹³C NMR Spectrum

Based on computational models and analysis of substituent effects on pyridine, a predicted ¹³C NMR spectrum for this compound in CDCl₃ is presented below. The molecule possesses six unique carbon environments, and therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~145 | Attached to an electronegative nitrogen and a bromine atom, leading to a significant downfield shift. |

| C-3 | ~115 | Shielded by the para-methoxy group's strong electron-donating resonance effect. |

| C-4 | ~160 | Directly attached to the strongly electron-donating methoxy group, resulting in a substantial downfield shift (ipso-effect). |

| C-5 | ~110 | Attached to a bromine atom and ortho to the electron-donating methoxy group, leading to a net shielding effect. |

| C-6 | ~152 | Adjacent to the electronegative nitrogen and influenced by the substituents, expected to be downfield. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Experimental Protocol

A meticulously executed experimental protocol is paramount for acquiring high-quality, reproducible ¹³C NMR data. The following sections outline a comprehensive workflow for the analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solvent height is sufficient for the spectrometer's probe (typically 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Caption: Logical workflow for assigning experimental peaks based on predicted chemical shifts.

Conclusion

The ¹³C NMR analysis of this compound provides a definitive method for its structural confirmation. A thorough understanding of the substituent effects of the bromine and methoxy groups on the pyridine ring allows for an accurate prediction of the ¹³C NMR spectrum. By following a rigorous experimental protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The subsequent data processing and peak assignment, guided by the predicted chemical shifts, enable the unequivocal characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of substituted pyridine derivatives.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

ResearchGate. lH and 13C pyridine induced shifts {A = G(CDCl3) -~ ( C S D ~ N ) ). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Beilstein Journals. Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

The Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Available at: [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

-

SpectraBase. 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]

-

SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2,5-Dibromo-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methoxypyridine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis and application, and mass spectrometry stands as a primary analytical technique for this purpose. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, predicting fragmentation patterns, and offering insights into the interpretation of its mass spectra. As a Senior Application Scientist, the following content is synthesized from established principles of mass spectrometry and practical experience with similar halogenated heterocyclic compounds.

Molecular Properties and Isotopic Signature

A foundational understanding of the molecular properties of this compound is essential for interpreting its mass spectrum.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Monoisotopic Mass | 264.8799 Da | Calculated |

The presence of two bromine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, a molecule containing two bromine atoms will exhibit a distinctive M:M+2:M+4 isotopic cluster with an approximate intensity ratio of 1:2:1.[2][3][4] This pattern is a definitive marker for the presence of two bromine atoms in the molecule or its fragments.

Mass Spectrometric Analysis: A Dual-Pronged Approach

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the analysis of this compound, each providing complementary information.

Experimental Workflow

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that provides rich structural information through extensive fragmentation.

Protocol:

-

Sample Preparation: Dissolve a small amount (typically <1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For direct insertion, a temperature program should be used to ensure volatilization without thermal decomposition.

-

Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70 eV. This high energy is sufficient to cause ionization and subsequent fragmentation.

-

Mass Analysis: Scan a mass range of m/z 50-350 to detect the molecular ion and all significant fragment ions.

Rationale: The 70 eV standard for EI-MS provides reproducible fragmentation patterns that are often comparable to spectral libraries. This energy level is high enough to induce characteristic bond cleavages, offering a "fingerprint" of the molecule's structure.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that is particularly useful for confirming the molecular weight of the analyte with minimal fragmentation.

Protocol:

-

Sample Preparation: Dissolve the sample (typically at a concentration of 1-10 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Introduction: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (typically 3-5 kV) to the tip of the infusion capillary. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions, expecting to observe the protonated molecule, [M+H]⁺. High-resolution mass spectrometry can be employed to confirm the elemental composition.

Rationale: ESI is ideal for confirming the molecular weight of a compound as it typically produces intact molecular ions (or protonated molecules) with little to no fragmentation. This is particularly useful for compounds that may be thermally labile or for which the molecular ion is not observed in the EI spectrum.

Predicted Fragmentation Pattern of this compound under EI

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

Interpretation of the Fragmentation Pathway:

-

Molecular Ion (M⁺˙, m/z 265/267/269): The molecular ion peak will exhibit the characteristic 1:2:1 isotopic pattern for a dibrominated compound. Its observation confirms the molecular weight of the analyte.

-

Loss of a Methyl Radical ([M-CH₃]⁺, m/z 250/252/254): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group. The resulting ion is stabilized by resonance.

-

Loss of Carbon Monoxide ([M-CH₃-CO]⁺, m/z 222/224/226): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO). This is a common fragmentation pathway for phenolic ethers.

-

Loss of a Bromine Radical ([M-Br]⁺, m/z 186/188): Cleavage of a carbon-bromine bond results in the loss of a bromine radical (•Br). This will produce a fragment with a single bromine atom, showing a 1:1 isotopic pattern for M and M+2.

-

Further Fragmentation: The [M-Br]⁺ fragment can subsequently lose carbon monoxide to form an ion at m/z 158/160. The ion at m/z 222/224/226 can also lose a bromine radical to yield an ion at m/z 143/145.

Conclusion

The mass spectrometric analysis of this compound provides unequivocal structural information. The characteristic isotopic pattern of the molecular ion confirms the presence of two bromine atoms. Electron ionization reveals detailed structural information through predictable fragmentation pathways, while electrospray ionization serves to confirm the molecular weight with high confidence. This guide provides a robust framework for researchers and drug development professionals to approach the mass spectrometric characterization of this and similar halogenated heterocyclic compounds, ensuring data integrity and facilitating confident structural elucidation.

References

-

Whitman College. GCMS Section 6.5. [Link]

-

Chemistry LibreTexts. 13.3: Isotopes in Mass Spectrometry. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-4-methoxypyridine

Introduction: The Strategic Importance of 2,5-Dibromo-4-methoxypyridine in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Among these, this compound stands out as a versatile intermediate, prized for its strategically positioned reactive sites that allow for sequential and regioselective functionalization. The presence of two bromine atoms at the C2 and C5 positions, activated and directed by the electron-donating methoxy group at C4, provides medicinal chemists with a powerful scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview of the synthesis of this key intermediate from 4-methoxypyridine, delving into the underlying chemical principles, a field-proven experimental protocol, and critical safety considerations.

Mechanistic Insights: The Electrophilic Bromination of 4-Methoxypyridine

The synthesis of this compound from 4-methoxypyridine is a classic example of electrophilic aromatic substitution (EAS) on an activated pyridine ring. The pyridine ring itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom.[1][2] However, the presence of the methoxy group at the 4-position fundamentally alters this reactivity profile.

The methoxy group is a potent activating group, donating electron density to the pyridine ring via a resonance effect (+R effect).[3] This donation is most pronounced at the ortho (C3 and C5) and para (C2 and C6) positions relative to the methoxy group. This increased electron density makes the ring more susceptible to attack by electrophiles. The lone pair of electrons on the oxygen atom can be delocalized into the ring, creating resonance structures with a negative charge on the carbon atoms, thereby enhancing their nucleophilicity.[3]

During bromination, an electrophilic bromine species (Br+) is generated. The electron-rich pyridine ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positions of substitution are dictated by the stability of this intermediate. For 4-methoxypyridine, substitution is favored at the positions ortho to the activating methoxy group, namely C3 and C5.

The introduction of the first bromine atom typically occurs at one of these activated positions. The presence of this first bromine atom, a deactivating group due to its inductive effect (-I effect), will slightly decrease the reactivity of the ring towards further substitution. However, the powerful activating effect of the methoxy group is sufficient to drive a second bromination, which will be directed to the remaining activated ortho position, resulting in the desired 2,5-dibromo product. It is important to note that while the nitrogen in pyridine is deactivating, electrophilic substitution tends to occur at the 3- and 5-positions to avoid placing a positive charge on the nitrogen in the resonance structures of the sigma complex.[4]

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Key Properties |

| 4-Methoxypyridine | 109.13 | 1.03 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | - | Brominating agent |

| Acetonitrile (ACN) | 41.05 | 0.786 | Solvent |

| Dichloromethane (DCM) | 84.93 | 1.33 | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous wash |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | Aqueous wash to quench excess bromine |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying agent |

Step-by-Step Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-methoxypyridine (1.0 eq) in anhydrous acetonitrile.

-

Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.[5][6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₆H₅Br₂NO. |

| Melting Point | A sharp melting point consistent with the literature value. |

Note: Specific NMR chemical shifts and coupling constants can be found in various chemical databases and literature sources.[7][8]

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Bromine and N-Bromosuccinimide: Bromine is highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[9][10] NBS is a lachrymator and an irritant. Handle these reagents with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.[9][10] In case of skin contact, wash immediately with copious amounts of water.[11] For spills, neutralize with a solution of sodium thiosulfate or sodium carbonate.[10]

-

Organic Solvents: Dichloromethane and acetonitrile are flammable and toxic. Avoid inhalation of vapors and skin contact.

-

General Precautions: Always work in a well-ventilated area.[12][13] Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.

Conclusion

The synthesis of this compound from 4-methoxypyridine is a robust and well-established procedure that provides a valuable intermediate for drug discovery and development. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with strict adherence to the experimental protocol and safety guidelines, is paramount for the successful and safe execution of this synthesis. The resulting product, with its strategically placed bromine atoms, offers a versatile platform for the introduction of diverse functionalities, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

-

Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021, February 2). Arkivoc.

-

Carl ROTH. Safety Data Sheet: Bromine. Retrieved from [Link]

-

Wikipedia. Electrophilic aromatic substitution. Retrieved from [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

-

CDC. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

-

CLEAPSS Science. Student safety sheets 55 Bromine. Retrieved from [Link]

-

Quora. (2022, August 5). Why does pyridine undergo electrophilic substitution at the C3 position? Retrieved from [Link]

-

Slideshare. Bromine handling and safety. Retrieved from [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Retrieved from [Link]

-

YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

AA Blocks. 1211520-71-6 | MFCD18255776 | this compound. Retrieved from [Link]

-

PubChem. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484. Retrieved from [Link]

-

Beilstein Journals. Supplementary Information. Retrieved from [Link]

-

ACS Publications. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis. Retrieved from [Link]

-

PubMed Central. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

ChemRxiv. Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. Retrieved from [Link]

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

-

CORE. (1987, February 2). NMR study of the interaction of P-450 with 4-methoxypyridine. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. science.cleapss.org.uk [science.cleapss.org.uk]

- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 12. Bromine handling and safety | DOCX [slideshare.net]

- 13. tatachemicals.com [tatachemicals.com]

An In-depth Technical Guide to 2,5-Dibromo-4-methoxypyridine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dibromo-4-methoxypyridine, a highly functionalized heterocyclic building block of significant interest in modern organic synthesis. The strategic positioning of two bromine atoms with differential reactivity and an activating methoxy group makes this scaffold a versatile precursor for the synthesis of complex molecular architectures. This document delves into the core physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Through an analysis of reaction mechanisms, regioselectivity, and field-proven applications in pharmaceutical and agrochemical research, this guide serves as an essential resource for scientists seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, present in a vast array of biologically active compounds. The introduction of multiple, orthogonally reactive functional groups onto this core allows for a modular and convergent approach to the synthesis of complex target molecules. This compound (CAS No. 1211520-71-6) has emerged as a particularly valuable building block due to its unique combination of features:

-

Two Differentiable Reactive Sites: The bromine atoms at the C2 and C5 positions exhibit distinct electronic environments, enabling regioselective functionalization. The C2-Br bond, being alpha to the ring nitrogen, is generally more susceptible to oxidative addition by palladium(0) catalysts, allowing for selective initial coupling at this position.

-

Activating Methoxy Group: The electron-donating methoxy group at the C4 position influences the electron density of the pyridine ring, modulating the reactivity of the C-Br bonds and potentially influencing the binding of the scaffold in biological targets.

-

Synthetic Versatility: The bromine atoms serve as versatile handles for a wide range of powerful C-C and C-N bond-forming reactions, making it an ideal starting material for generating diverse libraries of substituted pyridines.[1][2]

This guide will explore the practical synthesis of this building block and detail its application in key synthetic transformations that are fundamental to modern drug discovery and development.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1211520-71-6 | [3] |

| Molecular Formula | C₆H₅Br₂NO | [3] |

| Molecular Weight | 266.92 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Purity | ≥97% | [3] |

| Storage | 4°C, stored under nitrogen | [3] |

| SMILES | COC1=CC(Br)=NC=C1Br | [3] |

Safety & Handling: this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound under an inert atmosphere, such as nitrogen, at refrigerated temperatures (4°C) to ensure its long-term stability.[3]

Synthesis of this compound

The accessibility of a building block is a critical factor in its widespread adoption. A reliable synthesis of this compound has been reported, providing a practical route for its preparation in a laboratory setting.

Protocol: Synthesis from 2,3,5-tribromo-4-methoxypyridine

This procedure involves a nucleophilic aromatic substitution reaction where a bromine atom is displaced by a methoxy group.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3,5-tribromo-4-methoxypyridine (1.0 eq).

-

Reagent Addition: Add anhydrous methanol as the solvent, followed by sodium methoxide (1.1 eq) and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain the temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate.

-

Purification: Filter the mixture through a pad of Celite®, washing the pad with dichloromethane. Extract the aqueous filtrate with dichloromethane. The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography.

This protocol is based on a reported synthesis and may require optimization for specific laboratory conditions.

Reactivity and Application in Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C2 and C5 positions is the cornerstone of its strategic use.

Regioselectivity in Cross-Coupling: The C2 vs. C5 Position

In palladium-catalyzed cross-coupling reactions of dihalopyridines, the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is the rate-determining step and dictates the regioselectivity. For 2,5-dibromopyridine derivatives, the C2 position is generally more reactive than the C5 position. This preference is attributed to:

-

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom makes the adjacent C2 and C6 positions more electron-deficient (more electrophilic) and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

-

Kinetic Isotope Effects & DFT Studies: Mechanistic studies and computational models have confirmed that the activation barrier for oxidative addition is lower at the C2 position compared to other positions on the pyridine ring.[4]

This inherent reactivity bias allows for the selective mono-functionalization at the C2 position by carefully controlling the reaction stoichiometry (i.e., using one equivalent of the coupling partner). The remaining bromine at the C5 position can then be used for a subsequent, different coupling reaction, enabling the synthesis of unsymmetrically substituted pyridines.

Caption: Regioselectivity in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[6][7]

General Reaction Scheme:

Caption: General Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Synthesis of a Pyrazolopyridine Derivative

A recent patent for novel pyrazolopyridine derivatives as Salt-Inducible Kinase (SIK) inhibitors explicitly details a Suzuki-type reaction using this compound.[8]

Detailed Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add the desired boronic acid or ester (1.1 eq) and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.05 eq).

-

Reaction: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

-

Work-up: Add water to the reaction mixture and extract with ethyl acetate.

-

Purification: Dry the organic layer over sodium sulfate, concentrate in vacuo, and purify the crude product by flash chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Bis(triphenylphosphine)palladium(II) chloride is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

-

Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction.

-

Temperature: The reaction is run at room temperature, indicating a relatively facile oxidative addition at the C2-Br bond.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[9][10] These motifs are important in materials science and as precursors for further transformations in medicinal chemistry.

General Reaction Scheme:

Caption: General Sonogashira coupling reaction.

Exemplary Protocol (based on analogous substrates):

Detailed Methodology:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (5 mol%), and copper(I) iodide (CuI, 5 mol%).

-

Reagent Addition: Add anhydrous DMF and a base such as triethylamine (3.0 eq). Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 65°C for 6-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

-

Base: An amine base like triethylamine is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[12][13] This reaction is of paramount importance in drug discovery, as the arylamine moiety is a key feature in a multitude of pharmacologically active molecules, including many kinase inhibitors.

General Reaction Scheme:

Caption: General Buchwald-Hartwig amination.

Exemplary Protocol (based on analogous substrates):

A detailed protocol for the Buchwald-Hartwig amination of 2-amino-5-bromo-4-methylpyridine with morpholine provides a well-validated system that can be adapted for this compound.[14]

Detailed Methodology:

-

Catalyst Pre-formation: In a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd) and a bulky phosphine ligand (e.g., Xantphos, 4 mol%). Add anhydrous toluene and stir for 10 minutes at room temperature.

-

Reagent Addition: To the catalyst mixture, add this compound (1.0 eq), the amine (e.g., morpholine, 1.2 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Bulky Ligands: The success of the Buchwald-Hartwig amination relies heavily on the use of electron-rich, sterically hindered phosphine ligands (e.g., Xantphos, SPhos, RuPhos). These ligands promote the crucial reductive elimination step, which is often the rate-limiting step, and prevent the formation of catalytically inactive palladium dimers.

-

Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.

Conclusion: A Gateway to Molecular Complexity

This compound stands out as a strategically designed and highly versatile building block for modern organic synthesis. Its key attributes—differentiable C-Br bonds, an activating methoxy group, and amenability to a suite of powerful cross-coupling reactions—make it an invaluable tool for researchers in the pharmaceutical and agrochemical industries. The predictable regioselectivity, favoring initial functionalization at the C2 position, allows for the rational design of synthetic routes to complex, unsymmetrically substituted pyridines. This guide has provided the foundational knowledge, from synthesis to specific reaction applications, to empower scientists to effectively integrate this compound into their research programs, accelerating the discovery and development of novel chemical entities.

References

-

2,5-Dibromo-4-methylpyridine: A Key Organic Synthesis Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 7, 2026, from [Link]

- New pyrazolopyridine derivatives. (2025). Google Patents. WO2025017078A1.

-

The Indispensable Role of 2,5-Dibromo-4-methylpyridine in Modern Chemical Synthesis. (2025, October 12). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 7, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). scripps.edu. Retrieved January 7, 2026, from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2025017078A1 - New pyrazolopyridine derivatives - Google Patents [patents.google.com]

- 9. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 2,5-Dibromo-4-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – January 7, 2026 – In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 2,5-Dibromo-4-methoxypyridine has emerged as a highly versatile and reactive intermediate, particularly in the synthesis of targeted therapies such as protein kinase inhibitors. This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of the synthesis, reactivity, and potential applications of this pivotal compound.

Core Molecular Attributes of this compound